N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID
Overview
Description
N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino acid and fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID has several scientific research applications:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID involves the protection of amino groups during peptide synthesis. The Fmoc group is selectively removed under mild basic conditions, allowing for the coupling of amino acids. This process is facilitated by the stability of the Fmoc group under acidic conditions, which prevents unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-tyrosine: Another Fmoc-protected amino acid used in peptide synthesis.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-lysine: Used in the synthesis of peptides and proteins.
Uniqueness
N-FMOC-AMINO-4-KETOCYCLOHEXYLCARBOXYLIC ACID is unique due to its specific structure, which includes a cyclohexane ring and an oxo group. This structure provides additional stability and reactivity, making it suitable for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-14-9-11-22(12-10-14,20(25)26)23-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-13H2,(H,23,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYYFRMCILKOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285996-74-9 | |
Record name | 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-oxocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=285996-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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